molecular formula C21H26N2O2 B5138861 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide

2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B5138861
M. Wt: 338.4 g/mol
InChI Key: HXZYQGRHTDCPCA-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group linked to a piperidine moiety through a propanamide linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy group is synthesized through a nucleophilic substitution reaction, where a biphenyl derivative reacts with a suitable leaving group.

    Coupling with Piperidine: The intermediate is then coupled with 1-methylpiperidine under basic conditions to form the desired product.

    Amidation: The final step involves the amidation reaction, where the propanamide linkage is introduced using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, while the piperidine moiety can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine moiety can interact with polar or charged residues. This interaction can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)acetamide
  • 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)butanamide
  • 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)pentanamide

Uniqueness

2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide stands out due to its specific propanamide linkage, which can influence its chemical reactivity and biological activity. The presence of the biphenyl group also imparts unique steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16(21(24)22-19-12-14-23(2)15-13-19)25-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-11,16,19H,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZYQGRHTDCPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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